

## LEI105: A Technical Guide to its Biological Targets and Pathways

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LEI105** is a potent, selective, and reversible inhibitor of diacylglycerol lipases (DAGL), specifically DAGL- $\alpha$  and DAGL- $\beta$ .[1][2] These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery.[1][3] By inhibiting DAGL, **LEI105** effectively reduces the levels of 2-AG, thereby modulating the endocannabinoid system.[1] This technical guide provides an in-depth overview of the biological targets of **LEI105**, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

### **Biological Targets of LEI105**

The primary biological targets of **LEI105** are the serine hydrolases, diacylglycerol lipase- $\alpha$  (DAGL- $\alpha$ ) and diacylglycerol lipase- $\beta$  (DAGL- $\beta$ ).

### Quantitative Data on LEI105 Inhibition

The inhibitory potency of **LEI105** against its primary targets has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.



Target	Assay Type	Parameter	Value	Reference
Human DAGL-α	Radiometric Assay	pIC50	7.9 ± 0.08	[1]
Human DAGL-α	Radiometric Assay	IC50	13 nM	[1]
Mouse Brain DAGL-α	Competitive ABPP	pIC50	7.5 ± 0.07	[1]
Mouse Brain DAGL-α	Competitive ABPP	IC50	32 nM	[1]
Human DAGL-β	Cellular Assay	pIC50	7.3 ± 0.07	[4]

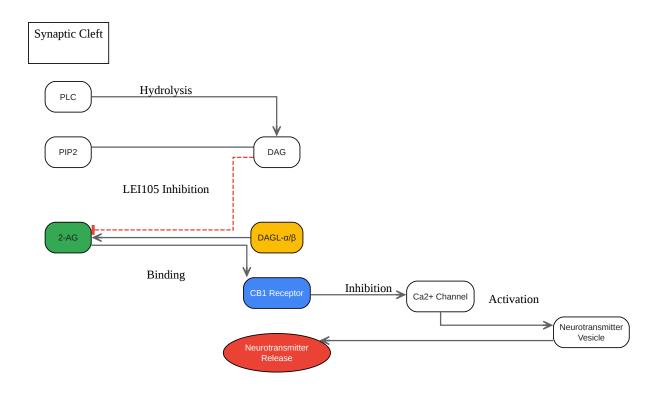
## Signaling Pathways Modulated by LEI105

**LEI105**'s mechanism of action is centered on the reduction of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. The decrease in 2-AG levels modulates the downstream signaling cascades initiated by these receptors, most notably the retrograde signaling pathway at synapses.

### 2-AG Mediated Retrograde Signaling

In the central nervous system, 2-AG acts as a retrograde messenger. It is synthesized in the postsynaptic neuron in response to neuronal activity and travels backward across the synapse to bind to presynaptic CB1 receptors. This activation of CB1 receptors leads to a reduction in neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). **LEI105**, by lowering 2-AG levels, can attenuate this retrograde signaling.





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Caption: 2-AG Retrograde Signaling Pathway and the inhibitory action of LEI105.

# Experimental Protocols Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to assess the selectivity and target engagement of inhibitors in a complex proteome.

Methodology:

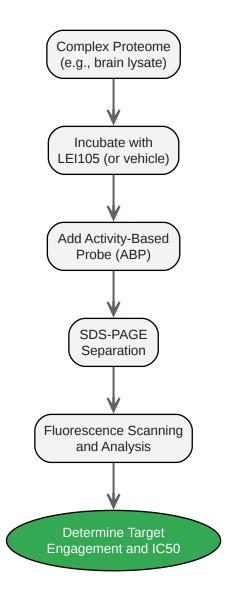
### Foundational & Exploratory





- Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.
- Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of **LEI105** or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
- Probe Labeling: A broad-spectrum or tailored activity-based probe (e.g., a
  fluorophosphonate-based probe for serine hydrolases or a specific probe for DAGL) is added
  to the mixture and incubated for a defined period. This probe covalently labels the active site
  of enzymes that are not blocked by the inhibitor.
- SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
- Data Analysis: The fluorescence intensity of the bands corresponding to the target enzymes is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates target engagement. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.





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### References

- 1. researchgate.net [researchgate.net]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]



- 3. Cannabinoid receptor 1 signaling in cardiovascular regulating nuclei in the brainstem: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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